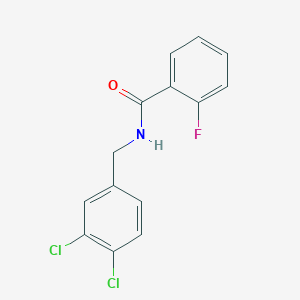

N-(3,4-dichlorobenzyl)-2-fluorobenzamide

説明

N-(3,4-Dichlorobenzyl)-2-fluorobenzamide is a halogenated benzamide derivative characterized by a 3,4-dichlorobenzyl group attached to the amide nitrogen and a fluorine atom at the ortho position of the benzamide ring. This structural motif combines electron-withdrawing substituents (Cl and F), which are known to influence molecular polarity, hydrogen-bonding capacity, and bioavailability . For instance, compounds with dichlorobenzyl moieties, such as N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, exhibit potent anti-tubercular activity (MIC = 12.5 µg/mL) , highlighting the pharmacological relevance of this substituent.

特性

分子式 |

C14H10Cl2FNO |

|---|---|

分子量 |

298.1 g/mol |

IUPAC名 |

N-[(3,4-dichlorophenyl)methyl]-2-fluorobenzamide |

InChI |

InChI=1S/C14H10Cl2FNO/c15-11-6-5-9(7-12(11)16)8-18-14(19)10-3-1-2-4-13(10)17/h1-7H,8H2,(H,18,19) |

InChIキー |

LRUZZTKUCLIVRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)F |

正規SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)F |

製品の起源 |

United States |

類似化合物との比較

N-(2,3-Difluorophenyl)-2-fluorobenzamide

- Structure : Features a 2,3-difluorophenyl group instead of dichlorobenzyl.

- Key Properties : Fluorine atoms enhance electronegativity and participate in F···H-N hydrogen bonding, stabilizing crystal structures . This compound’s solid-state interactions contrast with the target compound, where chlorine’s larger atomic radius may sterically hinder similar bonding.

- Relevance : Demonstrates fluorine’s role in modulating molecular conformation, a critical factor in drug design .

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

- Structure : Integrates a 1,3,4-oxadiazole ring with a 4-chlorophenyl substituent.

- Relevance : Highlights how heterocyclic replacements can alter pharmacokinetic profiles.

Dichlorobenzyl-Containing Analogues

N-(3,4-Dichlorobenzyl)-3-nitrobenzenesulfonamide

N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide

- Structure : Incorporates a pyrrolidine ring, adding conformational rigidity.

- Key Properties : The pyrrolidine moiety may enhance binding specificity to biological targets, such as enzymes or receptors .

- Relevance : Illustrates the role of cyclic substituents in optimizing target engagement.

Pesticidal Benzamides

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Structure : Contains a 2,6-difluorobenzamide core and a urea linkage.

- Activity : Acts as an insect growth regulator by inhibiting chitin synthesis .

- Comparison : The target compound’s dichlorobenzyl group may confer broader pesticidal activity due to increased lipophilicity .

Table 1: Structural and Functional Comparison of Selected Benzamides

Key Insights:

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, whereas chlorine increases lipophilicity and steric bulk .

- Dichlorobenzyl Moieties : Associated with antimicrobial and anti-tubercular activities, likely due to enhanced membrane penetration .

- Heterocyclic Replacements : Oxadiazole or thiadiazole rings (e.g., ) improve stability but may reduce synthetic accessibility compared to benzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。